5-Methyl-4-nitrofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-nitrofuran-2-carbaldehyde is a heterocyclic organic compound belonging to the nitrofuran family. Nitrofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a furan ring substituted with a nitro group, a methyl group, and an aldehyde group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-nitrofuran-2-carbaldehyde typically involves the nitration of furfural derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be methylated to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The nitration and methylation steps are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-nitrofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: 5-Methyl-4-nitrofuran-2-carboxylic acid.
Reduction: 5-Methyl-4-aminofuran-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-4-nitrofuran-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitrofuran-2-carbaldehyde involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, making it effective as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
5-Nitrofuran-2-carbaldehyde: Lacks the methyl group, making it less hydrophobic.
5-Methyl-2-furaldehyde: Lacks the nitro group, reducing its biological activity.
4-Nitrofuran-2-carbaldehyde: Lacks the methyl group, affecting its reactivity.
Uniqueness: 5-Methyl-4-nitrofuran-2-carbaldehyde is unique due to the presence of both the nitro and methyl groups, which enhance its reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in synthetic chemistry and a potent compound in medicinal research .
Properties
Molecular Formula |
C6H5NO4 |
---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
5-methyl-4-nitrofuran-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO4/c1-4-6(7(9)10)2-5(3-8)11-4/h2-3H,1H3 |
InChI Key |
CTOWOTVODWASGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.